Dialuminium Dialuminium Dialuminium is a diatomic aluminium.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1813150
InChI: InChI=1S/2Al
SMILES: [Al]#[Al]
Molecular Formula: Al2
Molecular Weight: 53.963077 g/mol

Dialuminium

CAS No.:

Cat. No.: VC1813150

Molecular Formula: Al2

Molecular Weight: 53.963077 g/mol

* For research use only. Not for human or veterinary use.

Dialuminium -

Specification

Molecular Formula Al2
Molecular Weight 53.963077 g/mol
IUPAC Name alumanylidynealumane
Standard InChI InChI=1S/2Al
Standard InChI Key QSDQMOYYLXMEPS-UHFFFAOYSA-N
SMILES [Al]#[Al]
Canonical SMILES [Al]#[Al]

Introduction

Structure and Properties

Molecular Properties

Dialuminium has the molecular formula Al₂ and a molecular weight of 53.963077 g/mol . The compound is also known by several synonyms including:

  • Alumanylidynealumane

  • Dialumane

  • Dialumene

  • Dialuminum

The IUPAC name for this compound is alumanylidynealumane, and it is registered with CAS number 32752-94-6 .

Physical and Spectroscopic Data

The spectroscopic constants of dialuminium, determined through various spectroscopic studies, provide important information about its electronic and molecular structure. These constants are summarized in Table 1.

Table 1: Spectroscopic Constants of Dialuminium (Al₂)

PropertyValue
Molecular Weight53.9630772 g/mol
Ground Electronic StateX ³Σₐ⁻
Vibrational Constant (ωₑ)350.01 cm⁻¹
Vibrational Constant (ωₑxₑ)2.022 cm⁻¹
Vibrational Constant (ωₑyₑ)-0.010 5 cm⁻¹
Rotational Constant (Bₑ)0.2054 cm⁻¹
Rotational Constant (αₑ)0.0012 cm⁻¹
Centrifugal Distortion Constant (Dₑ)3.0×10⁻⁷ cm⁻¹
Internuclear Distance (rₑ)2.466 Å

Additionally, an excited electronic state A ³Σᵤ⁻ exists at 17,269.36 cm⁻¹ above the ground state, with its own set of spectroscopic constants .

Bonding Characteristics

The Al-Al bond length in basic dialuminium is approximately 2.466 Å . This is relatively short compared to typical Al-Al single bonds in organoaluminum compounds, which are usually around 2.5-2.6 Å. For example, in Uhl's dialane(4) ((SiMe₃)₂HC)₂Al-Al(CH(SiMe₃)₂)₂, the Al-Al distance is 2.660(1) Å . The bonding in dialuminium is of particular interest because it represents one of the few examples of direct metal-metal bonding between main group elements.

Types of Dialuminium Compounds

Simple Dialuminium (Al₂)

This is the basic diatomic molecule consisting of two aluminum atoms bonded together. It exists primarily in the gas phase and has been studied spectroscopically and theoretically . The simple Al₂ molecule has a triplet ground state (X ³Σₐ⁻) and exhibits a direct Al-Al bond.

Dialumenes

Dialumenes represent an important class of dialuminium compounds featuring Al=Al double bonds. These are neutral Al(I) compounds that have attracted significant attention due to their high reactivity, which enables the activation of typically unreactive small molecules .

Recent research has revealed interesting properties of dialumenes. For example, studies have reported the isolation of an amidophosphine-supported dialumene with a long and extreme trans-bent Al=Al bond with low dissociation energy and bond order . Interestingly, this dialumene can dissociate into monomeric Al(I) species in solution, allowing for dual reactivity patterns .

Methylene-Bridged Dialuminium Compounds

These compounds feature two aluminum atoms connected by a methylene (CH₂) bridge. An example is the compound R₂Al-CH₂-AlR₂ [R=CH(SiMe₃)₂] which has been synthesized and characterized . The coordination behavior of such compounds has been explored, showing they can form Lewis acid-base adducts with various species.

The synthesis of methylene-bridged dialuminium compounds typically involves reactions such as:

"The new methylene-bridged dialuminium compound Aryl₂Al-CH₂-AlAryl₂ 1b was synthesised from Cl₂Al-CH₂-AlCl₂ and four equivalents of LiAryl [Aryl=C₆H₂(2,4,6-i-Pr)₃]."

PropertyValue
Formula[AlBr₃]₂ or Al₂Br₆
Formula Weight533.387 g/mol
AppearanceCrystalline solid (white or very pale yellow)
Melting Point97.5°C
Boiling Point255°C
Density3200 kg m⁻³
Oxidation State of Al+3

Dialuminium hexabromide can be synthesized through the direct reaction of elements: 2Al + 3Br₂ → Al₂Br₆ .

Synthesis Methods

Reduction Methods

One common approach to synthesize dialuminium compounds, particularly dialumenes, is through reduction of higher-valent aluminum precursors. For example, amidophosphine-supported dialumenes can be prepared by reducing an Al(II) precursor with an Na/K alloy .

This reduction method is particularly useful for generating low-valent aluminum species that can form Al-Al multiple bonds. The choice of reducing agent and reaction conditions significantly affects the nature of the product obtained.

From Aluminum Halides

Another synthetic route involves the use of aluminum halide precursors. For instance, methylene-bridged dialuminium compounds can be synthesized from Cl₂Al-CH₂-AlCl₂ through reaction with appropriate lithium reagents .

Direct Synthesis

For simpler dialuminium compounds like dialuminium halides, direct synthesis methods can be employed. As mentioned earlier, dialuminium hexabromide can be synthesized through the direct reaction of aluminum metal with bromine .

Electronic Structure

The electronic structure of dialuminium compounds has been the subject of significant research interest. For simple Al₂, the molecule has a triplet ground state (X ³Σₐ⁻), indicating unpaired electrons in its electronic configuration .

For more complex dialuminium compounds, particularly dialumenes, detailed electronic structure analyses have been performed using computational methods:

"DFT calculations reveal that the bonding situation in 1 is distinct from previous base-coordinated dialumenes. Natural Bond Orbital (NBO) analysis shows natural localised molecular orbitals (NLMOs) representing Al-Al σ- and π-bonds."

The Al=Al double bond in dialumenes can have varying degrees of multiple bond character. In certain dialumenes, the Al=Al bond is "intermediate between single and double bonds, with bond order ~ 1.3." This contrasts with traditional double bonds in organic chemistry, which typically have bond orders closer to 2.

Further electronic structure analysis using Quantum Theory of Atoms in Molecules (QTAIM) has provided insights into the nature of Al-Al bonding:

"The values of both sbcp and r²sbcp are rather low, indicating a weak Al-Al bond. The bond ellipticity parameter suggests a small degree of double bond character (ebcp = 0.195)."

Reactivity and Applications

Bond Activation

Dialuminium compounds, particularly dialumenes, exhibit interesting reactivity patterns that make them valuable in various applications. One of the most significant is their ability to activate typically unreactive chemical bonds .

A striking example is the activation of carbon-fluorine bonds, one of the strongest bonds in organic chemistry:

"We demonstrate an Al-mediated activation of monofluorobenzene using a neutral dialumene, allowing for the synthesis of the formal oxidative addition products at either double or single aluminum centers. This neutral dialumene system introduces a novel methodology for C-F bond activation based on formal oxidative addition and reductive elimination processes."

This reactivity opens new avenues for the functionalization of fluorinated compounds, which are important in pharmaceutical and materials science.

Lewis Acid-Base Chemistry

Bridged dialuminium compounds participate in Lewis acid-base chemistry, forming adducts with various Lewis bases. For example, methylene-bridged dialuminium compounds form adducts with various anions and Lewis bases:

"It yields the Lewis acid base adducts [M][R₂Al-CH₂-AlR₂(μ-X)] [3a, M=Li(TMEN)₂, X=Cl; 3b, M=Li(TMEN)₂, X=Br; 3c, M=K(18-crown-6), X=ClO₄; 3d, M=Li(TMEN)₂, X=NH(i-Pr)]."

These adducts represent an interesting class of compounds with potential applications in catalysis and materials science.

Dual Reactivity Modes

A fascinating aspect of some dialumenes is their ability to react either as dimeric species (with the Al=Al bond intact) or as monomeric species (after dissociation). Spectroscopic and reactivity studies reveal that certain dialumenes can "dissociate into monomeric Al(I) species" in solution .

This dual reactivity mode is also highlighted in other studies, which state that a neutral dialumene "can serve as a dimeric or monomeric aluminyl synthon, enabling the generation of the formal oxidative addition products at either double or single aluminum centers."

This versatility makes dialuminium compounds particularly valuable in synthetic chemistry, as they can participate in different reaction pathways depending on the conditions and reagents.

Recent Research Developments

New Synthetic Approaches

Recent research has focused on developing new synthetic approaches to dialuminium compounds, particularly those with multiple bonds. The successful isolation of amidophosphine-supported dialumenes represents a significant advancement in this field .

These synthetic developments have been accompanied by detailed characterization using advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to understand the structure and bonding in these compounds.

Understanding Bonding and Dissociation

Detailed studies of bonding in dialuminium compounds have revealed the factors that influence the stability and reactivity of Al-Al bonds. For example, research has shown that the substituents attached to aluminum atoms significantly affect the strength and character of the Al=Al bond in dialumenes:

"Electropositive substituents (SiMe₃) provoke shorter Al=Al bonds, wider R-Al-L angles, and more planar structures. More electronegative (Si < H < Ph < N) or π-donating substituents induce more trans-bending and longer Al=Al bonds."

Additionally, studies have investigated the phenomenon of reversible dissociation in dialumenes, showing that certain dialumenes can exist in an equilibrium between dimeric and monomeric forms in solution .

Comparison with Other Aluminum Compounds

To understand dialuminium compounds in context, it's useful to compare them with other aluminum compounds:

Aluminum Oxide (Al₂O₃)

Aluminum oxide, with the formula Al₂O₃, is one of the most common aluminum compounds . Unlike dialuminium compounds where aluminum atoms can be directly bonded to each other, in aluminum oxide, the aluminum atoms are connected through oxygen bridges and exist in a +3 oxidation state.

Monomeric Aluminum Compounds

Monomeric aluminum compounds like AlR₃ (where R is an organic group) feature aluminum in typical tetrahedral or trigonal planar geometries. These contrast with dialuminium compounds, which exhibit more varied structural features due to the presence of Al-Al bonds.

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